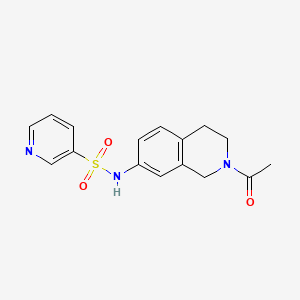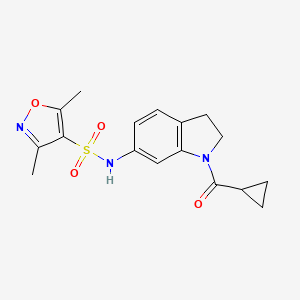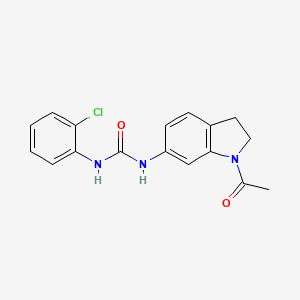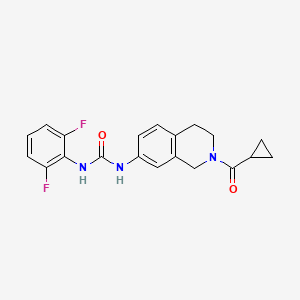
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide” is a complex organic compound that contains a tetrahydroisoquinoline group . Tetrahydroisoquinolines (THIQ) are a large group of natural products and form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline group, an acetyl group, and a pyridine-3-sulfonamide group. The electron density at the tetrahydroisoquinoline residue nitrogen atom could be noticeably higher .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Compounds with a 1,3,4-oxadiazole ring, similar to the THIQ structure, have shown high effectiveness and safety, making them promising candidates as antimicrobial agents .
Neurodegenerative Disorders
THIQ-based natural and synthetic compounds exert diverse biological activities against various neurodegenerative disorders . This makes them potential candidates for the development of treatments for conditions like Alzheimer’s and Parkinson’s disease.
Infective Pathogens
THIQ analogs have shown biological activities against various infective pathogens . This suggests potential applications in the development of new antibiotics or antiviral drugs.
Antitumor Agents
The THIQ nucleus is part of the isoquinoline alkaloids family, some of which have shown antitumor properties . This suggests potential applications in cancer treatment.
Antioxidant Activity
Pyridine-based Schiff bases have demonstrated antioxidant activity . This suggests potential applications in the prevention of diseases caused by oxidative stress.
Antimitotic Activity
Pyridine-based Schiff bases have also shown antimitotic activity . This suggests potential applications in the treatment of diseases involving abnormal cell division, such as cancer.
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,3,4-tetrahydroisoquinoline (thiq) structure have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that results in a range of biological activities . The exact interaction of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide with its targets would need further investigation.
Biochemical Pathways
Thiq-based compounds are known to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of this compound would need further investigation.
Eigenschaften
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12(20)19-8-6-13-4-5-15(9-14(13)11-19)18-23(21,22)16-3-2-7-17-10-16/h2-5,7,9-10,18H,6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUDJBAXVJGPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B6582194.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B6582201.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6582207.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6582208.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzamide](/img/structure/B6582211.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6582215.png)
![N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582225.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582229.png)
![2-methyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B6582244.png)



![N'-cyclohexyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B6582306.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2,2-dimethoxyethyl)ethanediamide](/img/structure/B6582313.png)